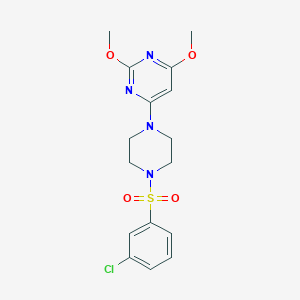

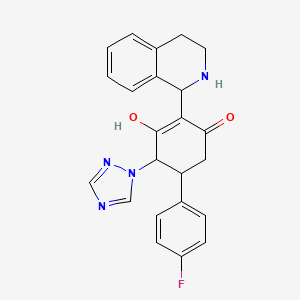

3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

- 1,2,4-oxadiazole and quinazoline derivatives are synthesized for their potential biological activities, such as antitumor activity. These compounds are characterized by various spectroscopic methods to determine their structure and properties (Maftei et al., 2013).

- The compound’s synthesis involves key steps like cyclization and intramolecular nucleophilic displacement, aiming to incorporate specific functional groups for enhanced activity (Tran et al., 2005).

Biological Activities

- Quinazoline derivatives have shown potential in antimicrobial activities. They are evaluated against various bacterial and fungal strains to assess their efficacy (Yan et al., 2016).

- In the field of medicinal chemistry, these compounds are studied for their potential as psychotropic agents, indicating their relevance in neuroscience research (Orzalesi et al., 1977).

Agricultural Applications

- Certain quinazoline derivatives exhibit herbicidal activities, indicating their potential use in agriculture for controlling weed growth (Huazheng, 2013).

- These compounds are synthesized and tested for their effectiveness against various plant pathogens, contributing to plant protection and crop yield improvement (Gupta et al., 2008).

Environmental Impact

- Quinazoline derivatives are involved in the chemical fixation of carbon dioxide, showcasing their potential role in environmental chemistry and efforts to mitigate climate change (Kimura et al., 2012).

Chemoinformatics and Drug Design

- These compounds are synthesized and structurally characterized, contributing to the database of chemical compounds used in drug design and discovery (El‐Barbary et al., 1995).

- They serve as models for understanding molecular interactions and drug-receptor dynamics, useful in computational chemistry and molecular modeling studies (Fukami et al., 2000).

Mechanism of Action

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzoic acid", "4-(trifluoromethyl)aniline", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 4-fluorobenzaldehyde: 4-fluorobenzaldehyde is synthesized from 4-fluorotoluene via a Friedel-Crafts acylation reaction using thionyl chloride and acetic anhydride as reagents.", "b. Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is synthesized from 4-fluorobenzaldehyde and 2-aminobenzoic acid via a condensation reaction in the presence of sodium hydroxide and acetic acid as reagents.", "Step 2: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "a. Synthesis of 4-(trifluoromethyl)aniline: 4-(trifluoromethyl)aniline is synthesized from 4-(trifluoromethyl)toluene via a Friedel-Crafts acylation reaction using thionyl chloride and acetic anhydride as reagents.", "b. Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine: 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine is synthesized from 4-(trifluoromethyl)aniline and ethyl chloroformate via a condensation reaction in the presence of triethylamine and N,N-dimethylformamide as reagents.", "Step 3: Coupling of intermediates to form final product", "3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine are coupled via a condensation reaction in the presence of sodium acetate and ethanol as reagents.", "Step 4: Purification of final product", "The final product is purified via recrystallization from a mixture of ethyl acetate and water, followed by drying over magnesium sulfate and filtration. The product is then washed with sodium bicarbonate solution and dried again to obtain the pure compound." ] } | |

CAS No. |

1359453-24-9 |

Molecular Formula |

C24H14F4N4O3 |

Molecular Weight |

482.395 |

IUPAC Name |

3-[(4-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H14F4N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-11H,12H2,(H,29,34) |

InChI Key |

GXBIJDFCFZGIHZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)

![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)

![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2410111.png)

![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)